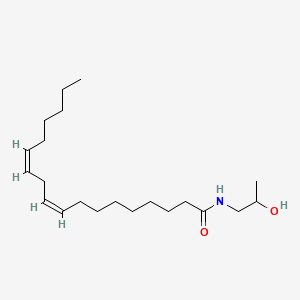

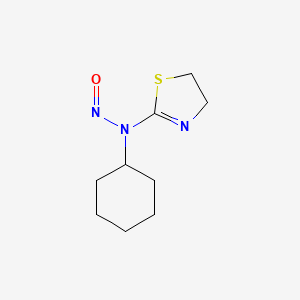

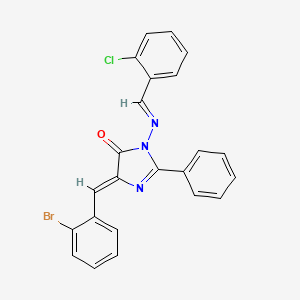

N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L9426 is a 40V N-Channel Enhancement Mode MOSFET (Metal-Oxide-Semiconductor Field-Effect Transistor). This compound is known for its high switching speed, low gate charge, and improved dv/dt capability. It is widely used in various electronic applications due to its efficient performance and reliability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of L9426 involves the synthesis of the MOSFET structure, which includes the deposition of multiple layers of materials such as silicon, silicon dioxide, and metal contacts. The process typically involves:

Oxidation: Silicon wafers are oxidized to form a layer of silicon dioxide.

Photolithography: A photoresist is applied, and the desired pattern is transferred using ultraviolet light.

Etching: The exposed areas are etched away to create the desired structure.

Doping: Impurities are introduced to modify the electrical properties of the silicon.

Metal Deposition: Metal contacts are deposited to form the source, drain, and gate terminals.

Industrial Production Methods

In industrial settings, the production of L9426 MOSFETs involves large-scale semiconductor fabrication processes. These processes are carried out in cleanroom environments to prevent contamination and ensure high-quality production. Techniques such as chemical vapor deposition, plasma-enhanced chemical vapor deposition, and sputtering are commonly used in the production of MOSFETs .

Análisis De Reacciones Químicas

Types of Reactions

L9426 MOSFETs undergo various chemical reactions during their fabrication and operation:

Oxidation: Formation of silicon dioxide layers.

Reduction: Removal of oxides during etching processes.

Substitution: Doping of silicon with impurities to alter its electrical properties.

Common Reagents and Conditions

Oxidation: Oxygen or steam at high temperatures.

Reduction: Hydrofluoric acid for oxide removal.

Doping: Phosphorus or boron sources for n-type or p-type doping, respectively.

Major Products Formed

Silicon Dioxide: Formed during oxidation.

Doped Silicon: Modified electrical properties due to doping.

Metal Contacts: Deposited during metal deposition processes.

Aplicaciones Científicas De Investigación

L9426 MOSFETs have a wide range of applications in scientific research and industry:

Chemistry: Used in analytical instruments and sensors.

Biology: Employed in bioelectronic devices and medical diagnostics.

Medicine: Integrated into medical imaging equipment and therapeutic devices.

Industry: Utilized in power electronics, automotive systems, and consumer electronics

Mecanismo De Acción

The mechanism of action of L9426 MOSFETs involves the control of electrical current flow through the semiconductor channel. When a voltage is applied to the gate terminal, it creates an electric field that modulates the conductivity of the channel, allowing or blocking the flow of current. This mechanism is crucial for switching and amplification applications in electronic circuits .

Comparación Con Compuestos Similares

L9426 MOSFETs can be compared with other similar compounds such as:

IRF540N: Another N-Channel MOSFET with similar voltage and current ratings.

STP55NF06: Known for its high current handling capability.

IRLB8721: Features low on-resistance and high efficiency.

Uniqueness

L9426 stands out due to its combination of high switching speed, low gate charge, and improved dv/dt capability, making it suitable for high-performance applications .

Conclusion

L9426 MOSFETs are essential components in modern electronics, offering high efficiency and reliability. Their unique properties and wide range of applications make them valuable in various scientific and industrial fields.

Propiedades

Número CAS |

89151-79-1 |

|---|---|

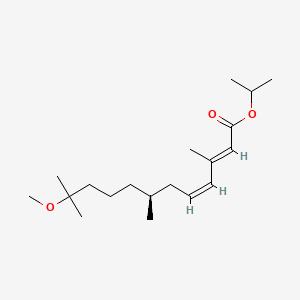

Fórmula molecular |

C13H18N4O4 |

Peso molecular |

294.31 g/mol |

Nombre IUPAC |

(Z)-but-2-enedioic acid;N-(2,5-dimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H14N4.C4H4O4/c1-7-3-4-8(2)13(7)12-9-10-5-6-11-9;5-3(6)1-2-4(7)8/h3-4H,5-6H2,1-2H3,(H2,10,11,12);1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clave InChI |

JNTDLVIGSXZBQD-BTJKTKAUSA-N |

SMILES isomérico |

CC1=CC=C(N1NC2=NCCN2)C.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CC1=CC=C(N1NC2=NCCN2)C.C(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

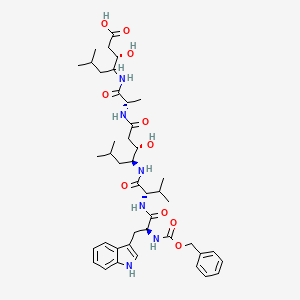

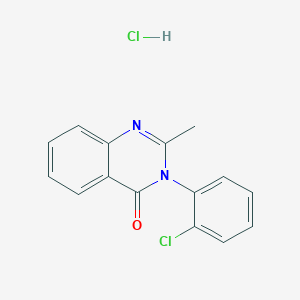

![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)